molecular formula C12H11N3S B12907762 2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile CAS No. 89079-59-4

2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B12907762
CAS No.: 89079-59-4
M. Wt: 229.30 g/mol
InChI Key: RSFCZXOGPDZMHO-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of substituted benzaldehydes with thiourea and other reagents under specific conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators like prostaglandins and cytokines, contributing to its anti-inflammatory properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylthio group in 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile distinguishes it from other similar compounds. This group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its applications and potential effects .

Properties

CAS No.

89079-59-4

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

2-methylsulfanyl-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile

InChI

InChI=1S/C12H11N3S/c1-16-12-14-8-10(7-13)11(15-12)9-5-3-2-4-6-9/h2-6,8,11H,1H3,(H,14,15)

InChI Key

RSFCZXOGPDZMHO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(C(=CN1)C#N)C2=CC=CC=C2

Origin of Product

United States

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